Structural Identity Authentication: The 3-Phenyl Isomer Is the Only C3-Substituted DHIQ Whose Scaffold Is Not Confounded by Isoindolinone Misassignment
Literature claims of '4-phenyl-3,4-dihydroisoquinolin-1(2H)-one' have been systematically corrected following X-ray crystallographic and NMR reanalysis demonstrating that the actual structure is 3-benzylisoindolin-1-one, a constitutional isomer with a rearranged ring system [1]. This misassignment propagated through multiple publications from independent groups, including Glorius (2013), Waldmann (2018), and You (2018) . The 3-phenyl-DHIQ scaffold is structurally unambiguous: the phenyl group is attached at the C3 carbon of the saturated ethylene bridge, the lactam carbonyl is at C1, and the amide N–H at position 2 remains unsubstituted. This topology is fundamentally distinct from the isoindolinone scaffold (5-membered lactam fused to benzene) that was erroneously assigned as 4-phenyl-DHIQ. For procurement, this means that the 3-phenyl isomer (CAS 26278-74-0) is the only C3-phenyl-substituted dihydroisoquinolinone scaffold whose structural identity is secure against this documented class of misassignment.
| Evidence Dimension | Structural authenticity — correct scaffold (dihydroisoquinolinone vs. isoindolinone) |
|---|---|
| Target Compound Data | 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: confirmed dihydroisoquinolinone scaffold; X-ray structure of chloro-substituted derivative confirms dihydroisoquinolinone core |
| Comparator Or Baseline | Putative '4-phenyl-3,4-dihydroisoquinolin-1(2H)-one': structurally corrected to 3-benzylisoindolin-1-one by X-ray (You et al.; Waldmann et al.) |
| Quantified Difference | Qualitative structural difference: dihydroisoquinolinone (6-membered lactam) vs. isoindolinone (5-membered lactam); 100% of literature claims for 4-phenyl-DHIQ products from Rh-catalyzed C–H activation with styrene were corrected |
| Conditions | X-ray crystallography of chloro-substituted derivatives; 1H/13C NMR reanalysis (Chem. Eur. J. 2020 corrigendum) |
Why This Matters
Procurement of a compound whose structural identity is verified and not subject to the documented isoindolinone/dihydroisoquinolinone misassignment ensures researchers are testing the intended chemotype, not a misassigned constitutional isomer that would confound SAR interpretation.
- [1] Corrigendum: Ligand-Controlled Regio-divergent Pathways of Rhodium(III)-Catalyzed Dihydroisoquinolone Synthesis – Experimental and Computational Studies of Different Cyclopentadienyls. Chem. Eur. J. 2020, 26, 7788. DOI: 10.1002/chem.202001781. View Source
